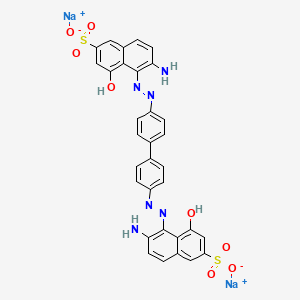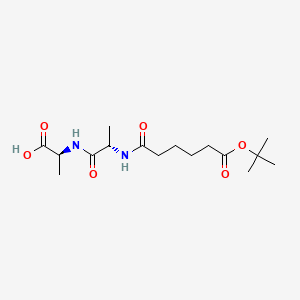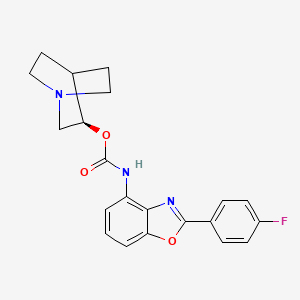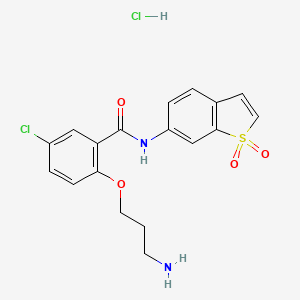
Deoxycorticosterone-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxycorticosterone-d7 is a deuterated form of deoxycorticosterone, a steroid hormone produced by the adrenal gland. It is primarily used in scientific research to study the physiological and biochemical effects of deoxycorticosterone. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry and other analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deoxycorticosterone-d7 involves the incorporation of deuterium atoms into the deoxycorticosterone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis of deoxycorticosterone can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as chromatography, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Deoxycorticosterone-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corticosterone-d7.
Reduction: Reduction of this compound can yield 11-deoxycortisol-d7.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions include corticosterone-d7, 11-deoxycortisol-d7, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Deoxycorticosterone-d7 is extensively used in scientific research, including:
Chemistry: It serves as an internal standard in mass spectrometry for the quantification of steroid hormones.
Biology: this compound is used to study the metabolic pathways and physiological effects of deoxycorticosterone in biological systems.
Medicine: Research involving this compound helps in understanding the role of mineralocorticoids in diseases such as Addison’s disease and congenital adrenal hyperplasia.
Industry: It is used in the development and validation of analytical methods for steroid hormone analysis in pharmaceutical and clinical research.
Mecanismo De Acción
Deoxycorticosterone-d7 exerts its effects by binding to the mineralocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the modulation of various physiological processes, including electrolyte balance and blood pressure regulation.
Comparación Con Compuestos Similares
Similar Compounds
11-Deoxycortisol: Another steroid hormone involved in the biosynthesis of cortisol.
Corticosterone: A glucocorticoid hormone that is a precursor to aldosterone.
Progesterone: A steroid hormone involved in the menstrual cycle and pregnancy.
Uniqueness
Deoxycorticosterone-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical techniques. Its deuterated form allows for precise quantification and analysis of steroid hormones in complex biological matrices.
Propiedades
Fórmula molecular |
C21H30O3 |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1/i3D2,7D2,11D,12D2 |
Clave InChI |
ZESRJSPZRDMNHY-UPAPPNOESA-N |
SMILES isomérico |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4C(=O)C([2H])([2H])O)C)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


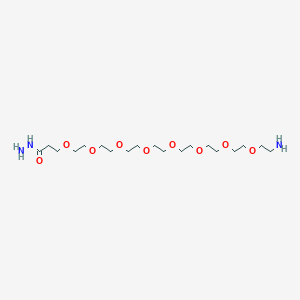
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)
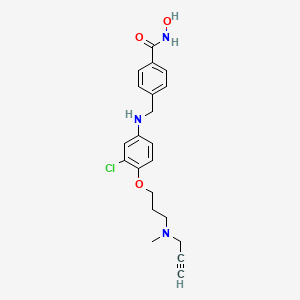
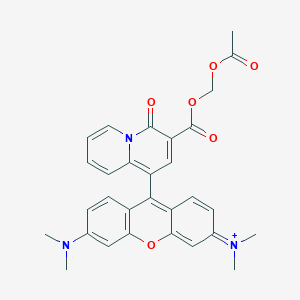

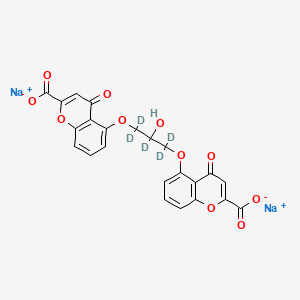

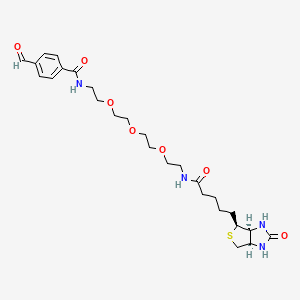
![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
